Tert-butyl 3-azidoazetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-azidoazetidine-1-carboxylate” likely belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms. Attached to one of the carbon atoms on the ring would be an azido group (-N3) and a tert-butyl carboxylate group (-COOC(CH3)3) .Chemical Reactions Analysis
The azido group is known to be quite reactive and can participate in various reactions such as the Staudinger reaction or Click Chemistry . The tert-butyl carboxylate group is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the functional groups present. For instance, the presence of the azido group might confer some degree of polarity to the molecule. The tert-butyl carboxylate group is a bulky group and could influence the compound’s solubility and reactivity .Scientific Research Applications
“Tert-butyl 3-azidoazetidine-1-carboxylate” is a chemical compound that exhibits unique properties allowing for diverse applications in scientific research. It’s used in various fields such as drug synthesis, catalysis, and material science.
One of the related compounds, “tert-Butyl 3-Iodoazetidine-1-carboxylate”, has been used in a molecular dynamics simulation . In the experiment, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate was treated with imidazole, triphenylphosphine, and iodine in toluene at 100℃ for 1 hour .
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride
This compound is used in various chemical reactions due to its unique chemical properties. However, the specific applications are not mentioned in the source.
tert-Butyl 3-methylazetidine-1-carboxylate
This compound is used in various chemical reactions. The specific applications are not mentioned in the source.
tert-Butyloxycarbonyl-protected amino acid ionic liquids
These are a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). They are used to expand the applicability of AAILs.
tert-Butyl 3-Iodoazetidine-1-carboxylate
This compound has been used in a molecular dynamics simulation. In the experiment, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate was treated with imidazole, triphenylphosphine, and iodine in toluene at 100℃ for 1 hour.
Future Directions
The study and application of azetidine derivatives have been a topic of interest in medicinal chemistry due to their presence in various biologically active compounds . Therefore, “Tert-butyl 3-azidoazetidine-1-carboxylate” could potentially be of interest in the synthesis of new pharmaceuticals or materials .
properties
IUPAC Name |
tert-butyl 3-azidoazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJKBCCOFSQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azidoazetidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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